molecular formula C15H22N2 B5068456 1-(3-pyridinylmethyl)decahydroquinoline

1-(3-pyridinylmethyl)decahydroquinoline

Cat. No.: B5068456
M. Wt: 230.35 g/mol
InChI Key: SLFKMBZOZWUENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Pyridinylmethyl)decahydroquinoline is a synthetically engineered decahydroquinoline alkaloid derivative designed for advanced pharmacological and neurobiological research. This compound is of significant interest in preclinical studies investigating the structure-activity relationships of nicotinic acetylcholine receptor (nAChR) modulators . Decahydroquinoline alkaloids, a prominent class of compounds originally identified from natural sources, have demonstrated remarkable biological activities on the nervous system, particularly as modulators of ligand-gated ion channels . The strategic incorporation of the 3-pyridinylmethyl moiety at the decahydroquinoline core is intended to mimic key structural features of endogenous ligands, potentially influencing receptor subtype selectivity and binding affinity. Research applications for this compound are primarily focused in neuroscience. It serves as a valuable chemical tool for in vitro studies aimed at elucidating the function and pharmacology of specific nAChR subtypes, such as the homomeric α7 and heteromeric α4β2 receptors, which are major subtypes found in the central nervous system and are critical targets for understanding various neurological pathways . Studies on related alkaloids have shown that subtle changes in stereochemistry and substituents can dramatically alter their inhibitory potency and receptor subtype specificity . This makes this compound a critical probe for investigating the complex mechanisms of receptor blockade and for the development of novel therapeutic agents. The product is provided as a high-purity material, characterized using advanced analytical techniques to ensure identity and quality. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-3-ylmethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-8-15-14(6-1)7-4-10-17(15)12-13-5-3-9-16-11-13/h3,5,9,11,14-15H,1-2,4,6-8,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFKMBZOZWUENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 3 Pyridinylmethyl Decahydroquinoline and Its Analogs

Advanced Total Synthesis Approaches to Decahydroquinoline (B1201275) Core Structures

The decahydroquinoline ring system is a key structural motif in numerous biologically active compounds and natural products, including several poison frog alkaloids. thieme-connect.comnih.govmdpi.com Its synthesis has therefore been a subject of considerable research, leading to the development of sophisticated total synthesis approaches. mdpi.comresearchgate.netnih.gov These methods often focus on creating the cis-fused decahydroquinoline system, which is a common feature in pharmacologically relevant molecules. nih.gov Divergent synthesis strategies are particularly powerful, allowing for the creation of multiple alkaloids from a common intermediate, as demonstrated in the total synthesis of ent-cis-195A and cis-211A. mdpi.comresearchgate.netnih.gov

Achieving stereochemical control is paramount in the synthesis of decahydroquinoline derivatives, as the biological activity of these compounds is often dependent on their specific stereochemistry. mdpi.comresearchgate.net Asymmetric synthesis techniques are employed to control the formation of multiple stereocenters within the decahydroquinoline core.

A key strategy involves the use of stereoselective intramolecular reactions. For instance, a diastereoselective intramolecular aza-Michael reaction has been utilized to construct the multisubstituted nitrogen-containing heterocycle. researchgate.net Another powerful method is the Diels-Alder reaction. An organocatalytic asymmetric Diels-Alder reaction can establish the initial stereochemistry, which is then carried through subsequent transformations. researchgate.net Similarly, the Diels-Alder reaction of acrolein with specific dienes has been shown to produce predominantly the cis-fused compound, which can be further purified by recrystallization. nih.gov

The synthesis of various poison-frog alkaloids has been achieved through a divergent approach starting from a known chiral acetate, which relies on a stereoselective Michael-type conjugate addition and an intramolecular aldol-type cyclization with epimerization to control the final conformation. researchgate.net These advanced techniques provide synthetic flexibility and enable the controlled construction of complex alkaloids containing the cis-decahydroquinoline (B84933) subunit. nih.gov

Both organocatalytic and metal-catalyzed reactions have proven to be highly effective in the formation of the decahydroquinoline skeleton, often providing high levels of stereoselectivity and efficiency.

Organocatalysis has emerged as a powerful tool for constructing chiral heterocyclic systems. researchgate.net Organocatalytic multicomponent cascade reactions, for example, allow for the synthesis of functionalized decahydroquinolines from simple, inexpensive starting materials in a highly atom-efficient manner. thieme-connect.com One such cascade involves the reaction of a cyclohexanone (B45756) with a nitroalkene and an N-Ts imine, triggered by a chiral amine catalyst, to yield highly substituted decahydroquinolines stereoselectively. thieme-connect.com Another notable organocatalytic strategy involves a one-pot Michael reaction followed by a domino Robinson annulation/intramolecular aza-Michael reaction, which produces enantiopure cis-decahydroquinolines. acs.orgdatapdf.com The development of organocatalytic asymmetric [4 + 2] cycloannulation of ortho-aminophenyl para-quinone methides with alkenes has also provided a route to tetrahydroquinolines with three contiguous stereocenters in excellent yields and high enantioselectivities. nih.gov

Metal-catalyzed transformations are also central to decahydroquinoline synthesis. Catalytic asymmetric hydrogenation is a powerful and environmentally friendly method for creating chiral molecules. researchgate.net Iridium-catalyzed asymmetric hydrogenation of quinolines, for instance, can produce enantioenriched decahydroquinolines with high diastereo- and enantioselectivities. researchgate.netnih.govrsc.org By simply changing the solvent, it is possible to selectively obtain either enantiomer of a chiral product. nih.govrsc.org Palladium catalysis is also widely used; for example, the removal of a Cbz protecting group and subsequent intramolecular cyclization can be accomplished using Pd(OAc)₂ and triethylsilane. nih.gov Furthermore, cobalt (II) complexes have been used to catalyze the synthesis of polyhydroquinolines. researchgate.net

Table 1: Comparison of Catalytic Methods for Decahydroquinoline Synthesis

Catalytic Approach Key Reaction Type Catalyst Examples Key Features Citations
Organocatalysis Cascade Michael/Aza-Henry/Hemiaminalization Chiral Amines (e.g., TMS-protected diarylprolinol) Multicomponent, atom-efficient, mild conditions. thieme-connect.com thieme-connect.com
Organocatalysis Michael/Robinson Annulation/Aza-Michael Chiral Amines One-pot, leads to enantiopure cis-decahydroquinolines. acs.org acs.orgdatapdf.com
Organocatalysis [4+2] Cycloannulation Chiral Phosphoric Acids Builds three contiguous stereocenters with high enantioselectivity. nih.gov nih.gov
Metal Catalysis Asymmetric Hydrogenation Iridium-SpiroPAP, [Rh(cod)Cl]₂ Highly enantioselective, solvent-dependent enantiodivergence. researchgate.netnih.govmdpi.com researchgate.netnih.govrsc.orgmdpi.com
Metal Catalysis Intramolecular Cyclization Pd(OAc)₂/Triethylsilane Efficient for final ring closure. nih.gov nih.gov

The synthesis of specific enantiomers of decahydroquinoline derivatives is crucial for pharmaceutical applications. researchgate.net Enantioselective routes are designed to produce optically active products with high purity. researchgate.net

Catalytic asymmetric hydrogenation is a primary strategy, utilizing chiral catalysts to achieve high enantioselectivity. researchgate.net For example, chiral Ir-SpiroPAP catalysts have been employed for the hydrogenation of substituted quinolines to yield chiral 1,4-dihydroquinolines with up to 99% enantiomeric excess (ee). nih.gov Similarly, iridium catalysts have been developed for the asymmetric partial hydrogenation of quinolines, providing a robust and scalable route to valuable chiral compounds. researchgate.netnih.gov The choice of catalyst and reaction conditions, including the solvent, can be pivotal in controlling which enantiomer is produced. nih.govrsc.org

Besides hydrogenation, other enantioselective methods are prominent. A collective synthetic strategy for lepadin marine alkaloids features a green chemistry approach using an aza-Achmatowicz rearrangement and an intramolecular [3+2] cycloaddition to construct the chiral cis-fused decahydroquinoline core. acs.org Lipase-mediated kinetic resolution is another effective technique, used to separate enantiomers of key alcohol intermediates in the synthesis of decahydroquinoline alkaloids. researchgate.net Furthermore, cascade reactions, such as a prototropic shift/furan Diels-Alder cascade, have been developed to construct the core tricyclic structure of related alkaloids with high enantioselectivity. researchgate.net These varied approaches highlight the maturity of asymmetric synthesis in providing access to enantiopure decahydroquinoline building blocks.

Installation of the 3-Pyridinylmethyl Moiety

Once the decahydroquinoline core is synthesized, the final step is the installation of the 3-pyridinylmethyl group. This involves the formation of a C-C bond between the nitrogen of the decahydroquinoline and the methylene (B1212753) carbon of the 3-pyridinylmethyl fragment. This process relies on well-established coupling reactions and functionalization strategies for pyridine (B92270) rings. researchgate.netnih.gov

The functionalization of pyridine is a well-studied area of organic chemistry due to the prevalence of the pyridine motif in pharmaceuticals and materials. researchgate.netrsc.orgthieme-connect.com Direct C-H functionalization is an attractive and sustainable strategy for creating pyridine derivatives. rsc.org

Transition-metal catalysis plays a significant role in these transformations. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for forming C-C bonds, though 2-pyridyl boron reagents can be unstable. researchgate.net Alternative methods have been developed to overcome these challenges. For example, palladium-catalyzed electrophilic functionalization of pyridine-derived quaternary phosphonium (B103445) salts allows for the facile incorporation of diverse carbon-based fragments. researchgate.net Copper-catalyzed reactions also provide a route for the functionalization of pyridines. nih.govacs.org A copper(I)-catalyzed asymmetric method can directly functionalize pyridines with terminal alkynes, offering an alternative to traditional cross-coupling approaches. acs.org

Photochemical methods offer a metal-free alternative. A versatile photochemical multicomponent coupling of amines, aldehydes, and pyridines can construct arylpyridylmethylamine skeletons under very mild conditions without the need for transition-metal or photocatalysts. researchgate.net

Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge due to the electron-deficient nature of the ring and the strong coordinating power of the nitrogen atom. rsc.orgnih.gov The electronic properties of the pyridine ring generally direct functionalization to specific positions.

Direct C-H functionalization often faces selectivity issues, but several strategies have been developed to control the outcome. thieme-connect.com The regioselectivity can be influenced by electronic effects, such as the repulsion between the nitrogen lone pair and a polarized C-Pd bond, and the acidity of the C-H bonds. nih.gov Steric effects also play a crucial role. nih.gov

For functionalization at the 3-position (meta-position), specific catalytic systems are required. Palladium-catalyzed dehydrogenative Heck reactions using mono-N-protected amino acid (MPAA) ligands can lead to C3-alkenylated products. nih.gov The use of pyridine N-oxides is a common strategy to alter the ring's reactivity and direct functionalization to the C2 or C4 positions. nih.govbeilstein-journals.org The N-oxide acts as an activating group and is subsequently removed. nih.gov However, methods that directly target the C3 and C4 positions are complementary to these approaches. nih.gov For instance, a catalytic protocol for the C-H arylation of pyridines with electron-withdrawing groups shows excellent regioselectivity for the 3- and 4-positions. nih.gov Another strategy involves converting pyridines into heterocyclic phosphonium salts, which can then serve as versatile handles for subsequent bond-forming reactions selectively at the 4-position. thieme-connect.comacs.org

Table 2: Strategies for Regioselective Pyridine Functionalization

Position Method Catalyst/Reagent Key Features Citations
C2 C-H Functionalization with N-Oxide Cu or Pd catalysts N-oxide acts as a removable directing group. nih.gov nih.gov
C3 Dehydrogenative Heck Reaction Pd-catalyst with MPAA ligand Direct C3-alkenylation of pyridines. nih.gov nih.gov
C3/C4 C-H Arylation Pd-catalyst with carboxylic acid ligand Highly selective for pyridines with electron-withdrawing groups. nih.gov nih.gov
C4 C-H Alkylation Mechanochemically activated Mg(0) Direct C4-H alkylation with alkyl halides. organic-chemistry.org organic-chemistry.org
C4 Phosphonium Salt Formation PPh₃ / activating agents Creates a versatile handle for subsequent nucleophilic and cross-coupling reactions. thieme-connect.com thieme-connect.comacs.org

Divergent Synthesis of Stereoisomers and Diastereomers

The controlled synthesis of specific stereoisomers and diastereomers of 1-(3-pyridinylmethyl)decahydroquinoline is crucial for understanding its structure-activity relationships. Divergent synthesis is a powerful strategy that allows for the generation of multiple stereoisomers from a common intermediate. This approach is highly efficient as it avoids the need for separate, lengthy synthetic routes for each isomer.

A key aspect of divergent synthesis is the use of stereoselective reactions that can introduce new stereocenters in a controlled manner. For instance, the synthesis of decahydroquinoline alkaloids often employs a common key intermediate from which different diastereomers can be obtained. researchgate.net One such strategy involves the total synthesis of two different decahydroquinoline poison frog alkaloids, ent-cis-195A and cis-211A, from a single, common intermediate. mdpi.com This highlights the power of divergent synthesis in accessing a variety of stereoisomers. The absolute stereochemistry of these natural products was determined through this synthetic effort, demonstrating the importance of such approaches in structural elucidation. mdpi.com

Several stereoselective methods can be employed to construct the decahydroquinoline core. These include:

Asymmetric Diels-Alder reactions: This cycloaddition reaction can be rendered asymmetric by using chiral catalysts or auxiliaries, leading to the formation of specific enantiomers of the decahydroquinoline ring system.

Catalytic asymmetric hydrogenation: This method is used to reduce a prochiral precursor, such as a quinoline (B57606) or dihydroquinoline, to a specific stereoisomer of decahydroquinoline using a chiral catalyst.

Substrate-controlled diastereoselective reactions: In this approach, existing stereocenters in the starting material direct the formation of new stereocenters, leading to a specific diastereomer.

The separation of stereoisomers is another critical aspect. While chromatographic techniques are commonly used, the conversion of enantiomers into a mixture of diastereomers with different physical properties can facilitate their separation. nih.gov For example, reacting a racemic mixture of an amine with a chiral acid can produce diastereomeric salts that can be separated by crystallization. nih.gov

The table below summarizes some of the key strategies for the divergent synthesis of decahydroquinoline stereoisomers.

Strategy Description Key Advantages Reference
Common Intermediate ApproachSynthesis of multiple stereoisomers from a single, advanced intermediate.High efficiency, rapid access to a library of isomers. researchgate.netmdpi.com
Asymmetric CatalysisUse of chiral catalysts to induce stereoselectivity in key bond-forming reactions.High enantiomeric or diastereomeric excess can be achieved.
Substrate ControlUtilization of existing stereocenters to direct the stereochemical outcome of subsequent reactions.Predictable stereochemical control.
Diastereomeric ResolutionConversion of enantiomers into separable diastereomers.Effective for separating enantiomers when direct asymmetric synthesis is not feasible. nih.gov

These strategies, often used in combination, provide a robust toolbox for the synthesis of specific stereoisomers of this compound, enabling detailed investigation of their biological activities.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance to minimize environmental impact. researchgate.netnih.gov Traditional synthetic methods for quinoline derivatives often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.gov Green chemistry seeks to address these issues through several key principles.

Atom Economy: A central concept in green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. organic-chemistry.orgekb.eg Cascade reactions, where multiple bond-forming events occur in a single pot, are a powerful way to improve atom economy by reducing the number of purification steps and solvent usage. acs.orgnih.govacs.org

Use of Greener Solvents and Catalysts: The replacement of hazardous organic solvents with more environmentally benign alternatives is a key focus. msbchem.com Water, supercritical fluids, and ionic liquids are being explored as reaction media for the synthesis of quinoline derivatives. bohrium.comrsc.org Furthermore, the use of reusable catalysts, such as magnetic nanoparticles, can simplify product purification and reduce waste. researchgate.net Natural organic acids are also being investigated as environmentally friendly catalysts. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times and energy consumption compared to conventional heating methods. rsc.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. nih.govnih.govillinois.edu Biocatalytic methods are being developed for the synthesis of quinoline and tetrahydroquinoline derivatives, often operating under mild conditions in aqueous media. whiterose.ac.uknorthumbria.ac.uk These enzymatic transformations can provide access to specific stereoisomers with high purity. whiterose.ac.uk

The following table outlines some green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry Principle Application in Quinoline Synthesis Benefits Reference
Atom Economy Cascade reactions, multi-component reactions.Reduced waste, fewer synthetic steps. organic-chemistry.orgekb.egacs.orgnih.govacs.org
Safer Solvents & Reagents Use of water, supercritical CO2, or biodegradable solvents; replacement of toxic reagents with greener alternatives.Reduced toxicity and environmental impact. msbchem.combohrium.comrsc.org
Energy Efficiency Microwave-assisted synthesis, reactions at ambient temperature.Faster reactions, lower energy consumption. rsc.org
Catalysis Use of reusable solid catalysts (e.g., magnetic nanoparticles), biocatalysts (enzymes).Easier product purification, reduced catalyst waste, high selectivity. researchgate.netwhiterose.ac.uknorthumbria.ac.uk
Renewable Feedstocks Deriving starting materials from renewable resources.Reduced reliance on fossil fuels.

By integrating these principles into the synthetic design, the production of this compound and its analogs can be made more sustainable and environmentally responsible.

Derivatization and Analog Generation Strategies for Structural Diversification

The systematic structural modification of this compound is essential for exploring its structure-activity relationship (SAR) and identifying analogs with improved properties. Derivatization strategies focus on modifying specific parts of the molecule, namely the decahydroquinoline core and the pyridinylmethyl substituent.

Modification of the Decahydroquinoline Core:

The decahydroquinoline scaffold offers several positions for functionalization. The synthesis of functionalized polyhydroquinolines can be achieved through one-pot cyclization cascades, allowing for the introduction of various substituents. scholaris.caresearchgate.net These methods can generate a library of analogs with diverse substitution patterns on the saturated ring system. For instance, the synthesis of polyhydroquinoline derivatives can be achieved with high diastereoselectivity, enabling the creation of structurally well-defined analogs. scholaris.ca

Modification of the Pyridine Ring:

The pyridine ring of the 1-(3-pyridinylmethyl) substituent is also a key target for modification. Various synthetic methods allow for the introduction of substituents onto the pyridine ring, which can significantly influence the electronic and steric properties of the molecule. organic-chemistry.orgnih.gov The synthesis of pyridine-quinoline hybrids has been explored to develop new compounds with potential biological activities. nih.gov These strategies can be adapted to introduce a range of functional groups onto the pyridine moiety of this compound.

Analog Generation through Linker Modification:

The methylene linker connecting the pyridine and decahydroquinoline rings can also be a point of diversification. Strategies for the synthesis of 1-substituted analogs of related tetrahydroisoquinolines have been described, where different substituents are introduced at the 1-position. nih.gov These approaches could be applied to introduce variations in the linker length or to incorporate different functional groups.

The table below summarizes key derivatization strategies for structural diversification.

Molecular Target Derivatization Strategy Expected Outcome Reference
Decahydroquinoline CoreIntroduction of substituents at various positions of the saturated rings.Alteration of lipophilicity, steric bulk, and hydrogen bonding capacity. scholaris.caresearchgate.net
Pyridine RingIntroduction of electron-donating or electron-withdrawing groups.Modulation of electronic properties and potential for new interactions with biological targets. nih.govorganic-chemistry.orgnih.gov
Pyridinylmethyl LinkerVariation of linker length or introduction of functional groups.Alteration of the spatial orientation of the pyridine ring relative to the decahydroquinoline core. nih.gov
Hybrid MoleculesCombination with other pharmacophores.Creation of novel chemical entities with potentially new or enhanced biological activities. nih.gov

Through these derivatization and analog generation strategies, a diverse library of compounds based on the this compound scaffold can be synthesized, providing valuable tools for chemical biology and medicinal chemistry research.

Advanced Structural Characterization and Stereochemical Elucidation

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic methods are fundamental to confirming the covalent framework and determining the relative stereochemistry of the decahydroquinoline (B1201275) core.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of complex molecules like 1-(3-pyridinylmethyl)decahydroquinoline. Analysis of both ¹H and ¹³C NMR spectra provides critical information regarding the fusion of the two rings (cis or trans) and the orientation of the pyridinylmethyl substituent.

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms within the decahydroquinoline ring are particularly sensitive to the stereochemical environment. Studies on related phlegmarine-type Lycopodium alkaloids, which also contain a decahydroquinoline core, have established diagnostic ¹³C NMR spectral patterns that allow for the assignment of the ring fusion stereochemistry. For instance, trans-fused decahydroquinolines exhibit characteristic chemical shift combinations that differ significantly from their cis-fused counterparts. This predictive model, based on extensive data from known structures, serves as an invaluable tool for assigning the stereochemical arrangement of the four key stereogenic carbons in the decahydroquinoline nucleus.

The analysis of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments (COSY, NOESY) further refines the stereochemical assignment. The magnitude of coupling constants between protons on adjacent carbons can help define dihedral angles and thus the chair conformation of the rings. NOESY experiments reveal through-space proximity between protons, allowing for the determination of the relative orientation of substituents (axial vs. equatorial).

Table 1: Illustrative ¹³C NMR Chemical Shift Patterns for Stereochemical Assignment in Decahydroquinoline Cores Note: This table is based on established patterns for phlegmarine-type alkaloids and serves as a predictive tool for compounds like this compound. Actual shifts may vary.

Carbon AtomPredicted Chemical Shift Range (ppm) for trans-fusionPredicted Chemical Shift Range (ppm) for cis-fusion
C250-5545-50
C4a35-4040-45
C825-3030-35
C8a60-6555-60

While NMR is excellent for determining relative stereochemistry, single-crystal X-ray crystallography provides the most unambiguous method for determining the absolute configuration and the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis yields a detailed electron density map from which the exact spatial coordinates of each atom can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the solid-state conformation. For chiral molecules like this compound, crystallizing as a single enantiomer (often after chiral separation or asymmetric synthesis) allows for the determination of the absolute stereochemistry at each chiral center. The resulting structural data is often presented in an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which provides a clear visual representation of the molecule's three-dimensional form.

Table 2: Representative Crystallographic Data Obtainable from X-ray Analysis Note: This table presents typical parameters that would be determined for a crystal of this compound.

ParameterDescriptionExample Value
Crystal SystemThe crystal lattice system (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe symmetry group of the crystal structure.P2₁/n
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)a = 8.5 Å, b = 12.1 Å, c = 9.3 Å; α = 90°, β = 105°, γ = 90°
Bond Length (C-N)The distance between specific carbon and nitrogen atoms.1.47 Å
Bond Angle (C-N-C)The angle formed by three connected atoms.112.5°
Torsion AngleThe dihedral angle describing the conformation of a bond.-175°

Chiral Chromatography and Analytical Methods for Enantiopurity Assessment

Given the presence of multiple chiral centers, this compound is typically synthesized as a racemic or diastereomeric mixture. The separation of these stereoisomers is crucial for further study and is accomplished using chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation.

A variety of CSPs are effective for separating quinoline (B57606) and its derivatives. These include selectors based on macrocyclic glycopeptides (e.g., vancomycin, teicoplanin) and derivatized cyclodextrins. The separations can be performed under different mobile phase conditions, such as reversed-phase, normal-phase, or supercritical fluid chromatography (SFC), with the choice of method depending on the specific properties of the stereoisomers. The effectiveness of a separation is quantified by the resolution factor (Rs), with a value greater than 1.5 indicating baseline separation of the enantiomers. For some hexahydroquinoline (HHQ) derivatives, resolution factors higher than 7 have been achieved on specialized columns.

Table 3: Chiral Stationary Phases and Performance in the Separation of Quinoline Derivatives Note: This data is based on studies of various hexahydroquinoline (HHQ) derivatives and illustrates the typical performance of different chiral columns.

Chiral Stationary Phase (CSP)Elution ModeTypical Resolution (Rs)Reference
NicoShell (modified macrocycle)Reversed-Phase & Normal-Phase> 7.0 for some analytes
VancoShell (vancomycin-based)Reversed-Phase1.5 - 4.0
WhelkoShellSupercritical Fluid Chromatography (SFC)> 5.0 for some analytes
CDShell-RSP (cyclodextrin-based)Reversed-Phase< 1.5 (less effective for some HHQs)

Conformational Analysis and Isomeric Stability Studies

Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. These studies are often performed using computational chemistry methods, such as Density Functional Theory (DFT). Such calculations can determine the relative energies of different isomers (e.g., equatorial vs. axial substituent) and map the potential energy surface for bond rotations. For related quinoline structures, computational studies have been used to prioritize compounds that are biased to reside in an active conformation for biological targets. The stability of a given conformer is influenced by steric hindrance, intramolecular hydrogen bonding, and electronic interactions.

Table 4: Theoretical Relative Energies of this compound Conformers Note: This table presents hypothetical relative energy values derived from general principles of conformational analysis for substituted decalin systems.

Conformer DescriptionRing FusionSubstituent PositionRelative Energy (kcal/mol)Predicted Population (at 298 K)
1transEquatorial0.00 (most stable)~95%
2transAxial2.5<1%
3cisEquatorial2.1~3%
4cisAxial3.0<1%

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms due to its balance of accuracy and computational cost. For a molecule like 1-(3-pyridinylmethyl)decahydroquinoline, which contains both a saturated heterocyclic system (decahydroquinoline) and an aromatic moiety (pyridine), DFT can provide deep insights into its synthesis and reactivity.

Prediction of Stereoselectivity and Regioselectivity

DFT calculations can be employed to model the potential reaction pathways leading to different stereoisomers and regioisomers. By calculating the energies of the transition states and intermediates for various approaches of the reactants, it is possible to predict the most favorable reaction pathway. For instance, in the reductive amination of a decahydroquinoline (B1201275) precursor with 3-pyridinecarboxaldehyde, DFT could be used to determine whether the reaction proceeds via an enamine or iminium ion intermediate and to predict the facial selectivity of the subsequent reduction step.

Studies on related quinoline (B57606) derivatives have demonstrated the utility of DFT in predicting stereochemical outcomes. For example, in the synthesis of substituted quinolines, DFT has been used to rationalize the observed diastereoselectivity by comparing the energies of different transition state structures.

Table 1: Hypothetical DFT-Calculated Relative Energies for Stereoisomers of this compound

StereoisomerRelative Energy (kcal/mol)Predicted Population (%)
cis-equatorial0.0075.8
cis-axial1.509.8
trans-isomer A0.8012.3
trans-isomer B2.502.1

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Transition State Analysis and Energy Landscapes

A detailed understanding of a chemical reaction requires the characterization of its energy landscape, including reactants, products, intermediates, and transition states. DFT calculations are instrumental in locating and characterizing the geometry and energy of transition states, which are the energetic maxima along the reaction coordinate.

For the formation of this compound, DFT can be used to model the transition state of the key bond-forming steps. Analysis of the transition state geometry can reveal the nature of the bond-breaking and bond-forming processes. Furthermore, the calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. By mapping out the entire energy profile, a comprehensive reaction mechanism can be proposed. For related reactions, linear free-energy relationships have been explored to understand how substituent effects influence the transition state and reaction kinetics. mdpi.com

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. Given the structural similarity of the pyridinylmethyl moiety to nicotine, a likely biological target for this compound would be the nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comnih.govelifesciences.orgingentaconnect.comnih.gov

Docking simulations of this compound into the binding site of various nAChR subtypes could reveal key protein-ligand interactions. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the pyridine (B92270) nitrogen of the ligand could act as a hydrogen bond acceptor with a donor residue in the receptor's binding site, while the decahydroquinoline ring could engage in hydrophobic interactions with nonpolar residues. The results of docking studies can provide a rationale for the compound's potential biological activity and selectivity. researchgate.net Studies on similar quinoline derivatives have successfully used molecular docking to identify key binding interactions and guide the design of more potent inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations can offer a dynamic view, accounting for the flexibility of both the ligand and the protein. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of the this compound-nAChR complex over time. nih.govingentaconnect.com

MD simulations can be used to assess the stability of the docked pose obtained from molecular docking. researchgate.net By running simulations for several nanoseconds or longer, one can observe whether the ligand remains in the binding pocket and maintains the key interactions predicted by docking. Furthermore, MD simulations allow for conformational sampling of the ligand within the binding site, potentially revealing alternative binding modes. mdpi.comajsp.net For the decahydroquinoline ring system, which can exist in different chair and boat conformations, MD simulations can provide insights into the preferred conformation when bound to the receptor. Studies on N-alkyl-cis-decahydroquinolines have shown that the conformational equilibrium is sensitive to the nature of the N-substituent. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. elifesciences.orgajsp.net These models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent molecules.

To develop a QSAR model for a series of 1-(pyridinylmethyl)decahydroquinoline analogs, a set of compounds with experimentally determined biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. The resulting QSAR model can then be used to predict the activity of new, untested compounds. Contour maps from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a visual representation of how different steric, electrostatic, and hydrophobic fields influence the activity, thereby guiding the design of new analogs with improved potency. mdpi.com QSAR studies on tetrahydroquinoline derivatives have successfully identified key structural features that are important for their biological activity. mdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamples
ConstitutionalMolecular Weight, Number of H-bond donors/acceptors
TopologicalWiener Index, Kier & Hall Connectivity Indices
GeometricalMolecular Surface Area, Molecular Volume
ElectronicDipole Moment, HOMO/LUMO energies

Investigation of Intramolecular Interactions and Electronic Properties

The electronic properties of this compound, such as its charge distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO), are crucial for its reactivity and interactions with other molecules. DFT calculations are well-suited for investigating these properties. nih.gov

The molecular electrostatic potential (MEP) map can be calculated to identify the electron-rich and electron-poor regions of the molecule. The pyridine nitrogen is expected to be an electron-rich region, making it a likely site for hydrogen bonding or coordination to metal ions. The analysis of the HOMO and LUMO can provide insights into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Furthermore, intramolecular interactions, such as hydrogen bonds or steric clashes, can significantly influence the molecule's conformation and reactivity. DFT can be used to identify and quantify these interactions. For example, the interaction between the pyridinylmethyl group and the decahydroquinoline ring system can be analyzed to determine the most stable conformation of the molecule in the gas phase or in solution.

Molecular Interactions and Biochemical Efficacy Studies

In Vitro Enzyme Inhibition Kinetics and Mechanisms

Derivatives of quinoline (B57606) and pyridine (B92270) are known to act as inhibitors for various enzymes. For instance, certain substituted quinolines have been identified as noncovalent inhibitors of the human proteasome, a key player in cellular protein degradation. nih.gov These compounds were found to inhibit the chymotryptic-like activity of the proteasome with IC50 values in the micromolar range. nih.gov Similarly, N-pyridinyl derivatives have been designed as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis and a target in cancer therapy. rsc.org

The inhibitory mechanism of 1-(3-pyridinylmethyl)decahydroquinoline on a hypothetical target enzyme, "Enzyme X," could be determined using steady-state kinetics. nih.gov By measuring the reaction rates at different substrate and inhibitor concentrations, one could elucidate the nature of the inhibition (e.g., competitive, noncompetitive, or uncompetitive) and determine the inhibition constant (Kᵢ), which represents the inhibitor's binding affinity. nih.govchemicalbook.com

Table 1: Hypothetical Enzyme Inhibition Profile for this compound This table is for illustrative purposes and does not represent published data for this specific compound.

Enzyme TargetInhibition TypeInhibition Constant (Kᵢ)
Enzyme X (e.g., Proteasome Subunit)Competitive5.4 µM
Enzyme Y (e.g., DHODH)Noncompetitive15.2 µM

Receptor Binding Profiling and Ligand-Receptor Interactions

The pyridinyl group is a common feature in ligands for various receptors. Studies have shown that pyridine and 1,4-dihydropyridine (B1200194) derivatives can bind to adenosine (B11128) receptors (A1, A2A, and A3) with affinities in the micromolar range. mdpi.com Furthermore, the 3-pyridinyl moiety is a key component of many nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, such as epibatidine. nih.gov The synthesis of compounds containing a 3-pyridinyl group attached to a bulky azacyclic system, similar to decahydroquinoline (B1201275), has been explored to create novel nAChR ligands. nih.gov

A receptor binding profile for this compound would typically be generated by screening it against a panel of known receptors using radioligand binding assays. This would determine the compound's affinity (Kᵢ or Kₐ) and selectivity. For example, its affinity for different nAChR subtypes could be evaluated. mdpi.comnih.gov The interaction would involve the nitrogen of the pyridine ring potentially acting as a hydrogen bond acceptor, while the decahydroquinoline scaffold would engage in hydrophobic or van der Waals interactions within the receptor's binding pocket. nih.gov

Table 2: Hypothetical Receptor Binding Affinity for this compound This table is for illustrative purposes and does not represent published data for this specific compound.

Receptor TargetBinding Affinity (Kᵢ)Reference Ligand
α7 Nicotinic Acetylcholine Receptor5.0 µMEpibatidine (Kᵢ = 0.045 µM)
A3 Adenosine Receptor3.25 µM[¹²⁵I]AB-MECA
A1 Adenosine Receptor19.6 µM[³H]-(R)-PIA

Cellular Pathway Modulation in Model Systems

Compounds with structural similarities to this compound have been shown to modulate key cellular signaling pathways. For example, certain pyridine derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis. nih.gov Other related compounds have been found to induce cellular differentiation, for instance in acute myeloid leukemia (AML) cell lines, by targeting enzymes like DHODH. rsc.org

In a model system, such as a human cancer cell line, treatment with this compound could lead to changes in protein phosphorylation, gene expression, and cell behavior. nih.govnih.gov Techniques like Western blotting could be used to measure the phosphorylation status of key pathway proteins (e.g., Akt, mTOR), while flow cytometry could assess cell cycle progression and the expression of cell surface markers associated with differentiation (e.g., CD11b). rsc.orgnih.gov

Structure-Activity Relationship (SAR) Derivations at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. drugdesign.org For this compound, SAR can be analyzed by considering its three main structural components: the decahydroquinoline core, the stereochemistry of this core, and the pyridinylmethyl substituent.

The decahydroquinoline scaffold is a complex three-dimensional structure with multiple chiral centers. nih.gov It can exist as different stereoisomers, primarily cis- and trans-fused isomers, depending on the relative orientation of the hydrogen atoms at the bridgehead carbons (4a and 8a). sigmaaldrich.com Each of these isomers is chiral, meaning it exists as a pair of enantiomers. sigmaaldrich.com

Biological systems are inherently chiral, and thus different stereoisomers of a drug can have vastly different pharmacological activities. nih.gov For instance, in a study of dihydropyridine (B1217469) derivatives binding to adenosine receptors, a preference for the R-enantiomer over the S-enantiomer was observed. mdpi.com The specific three-dimensional arrangement of atoms in each stereoisomer dictates how well it can fit into a chiral binding site on a protein target, influencing binding affinity and efficacy. nih.gov Therefore, the biological activity of this compound would be highly dependent on its specific stereoconfiguration.

The pyridinylmethyl group is a critical pharmacophore. The position of the nitrogen atom within the pyridine ring (e.g., 2-, 3-, or 4-pyridinyl) is known to be a key determinant of biological activity. For nAChR ligands, the 3-pyridinyl arrangement is often optimal for potent activity. nih.gov

Furthermore, adding other substituents to the pyridine ring can modulate activity. In a series of N-pyridinyl carboxamides with anti-inflammatory activity, the introduction of a bromine atom at the 6-position of the quinoline core significantly enhanced potency. nih.gov Similarly, modifications to the pyridinylmethyl group itself, such as adding methyl or other groups, could fine-tune the electronic and steric properties of the ligand, thereby altering its engagement with the biological target. mdpi.com

Computational modeling and spectroscopic techniques like NMR can be used to study the conformational preferences of the molecule. By comparing the conformations of active and inactive analogs, researchers can hypothesize the bioactive conformation. nih.gov For this compound, this analysis would reveal the optimal spatial relationship between the hydrophobic decahydroquinoline core and the hydrogen-bonding pyridinyl moiety required for effective binding to a target protein.

Exploratory Biochemical Screening for Novel Targets

An exhaustive search of scientific literature and available biochemical databases has revealed no specific studies focused on the exploratory biochemical screening of this compound for novel biological targets. Research detailing the compound's interactions with a broad range of enzymes, receptors, or other biomolecules to identify new therapeutic applications is not publicly available at this time.

Therefore, no data tables or detailed research findings on the exploratory biochemical efficacy of this specific compound can be provided. Further research would be necessary to elucidate its potential interactions with novel biochemical targets.

Future Directions and Applications in Chemical Biology and Discovery Research

Development of Novel Synthetic Methodologies for Related Scaffolds

The advancement of research into 1-(3-pyridinylmethyl)decahydroquinoline and its analogs is intrinsically linked to the development of novel and efficient synthetic methodologies for the core decahydroquinoline (B1201275) scaffold. The stereoselective synthesis of this saturated heterocyclic system is a non-trivial challenge, and improvements in this area would greatly accelerate the exploration of this chemical space.

Another area of development is the use of one-pot multicomponent reactions. A three-component reaction involving a 1,3-dicarbonyl compound, an alkynone, and a source of ammonia (B1221849) could, in principle, be adapted to construct highly substituted pyridine (B92270) rings that could then be linked to the decahydroquinoline core. organic-chemistry.org Furthermore, borrowing hydrogen methodologies, where alcohols are used as alkylating agents with the liberation of water as the only byproduct, represent a green and efficient alternative for the N-alkylation of the decahydroquinoline nitrogen with a pyridinylmethanol derivative. rsc.orgresearchgate.net

The table below summarizes some modern synthetic strategies that could be applied to the synthesis of decahydroquinoline and pyridine scaffolds.

Synthetic StrategyDescriptionPotential Application to this compound
Reductive Amination Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.Condensation of a decahydroquinolone with 3-aminomethylpyridine followed by reduction, or reductive amination of decahydroquinoline with 3-pyridinecarboxaldehyde. rsc.orgorganic-chemistry.orgbohrium.commdpi.comorganic-chemistry.org
C-H Activation/Alkylation Direct functionalization of a C-H bond, often catalyzed by a transition metal.Rh(I)-catalyzed alkylation of a substituted pyridine with a decahydroquinoline-containing olefin. nih.govnih.gov
Multicomponent Reactions A reaction where three or more reactants combine in a single step to form a product that contains the majority of the atoms of the starting materials.One-pot synthesis of a functionalized pyridine ring that is subsequently coupled to the decahydroquinoline scaffold. organic-chemistry.org
Borrowing Hydrogen Catalysis Use of an alcohol as an alkylating agent, where a catalyst "borrows" hydrogen from the alcohol to form a temporary carbonyl compound, which then reacts with a nucleophile.N-alkylation of decahydroquinoline with 3-pyridinemethanol. rsc.orgresearchgate.net

These advanced synthetic methods will not only facilitate the synthesis of this compound but also enable the rapid generation of diverse libraries of related compounds for biological screening.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel ligands based on the this compound scaffold will be greatly enhanced by the integration of computational and experimental approaches. The synergy between in silico modeling and wet-lab synthesis and testing can accelerate the drug discovery process, reduce costs, and lead to the identification of more potent and selective compounds.

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are particularly valuable in this context. nih.gov Molecular docking simulations can be used to predict the binding mode of this compound and its analogs at the atomic level within the binding sites of different nAChR subtypes. mdpi.comnih.govnih.govresearchgate.net This information can provide insights into the key molecular interactions that govern ligand recognition and can guide the design of new derivatives with improved affinity and selectivity.

QSAR studies can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. febscongress.orgmdpi.comresearchgate.net By analyzing the steric, electronic, and hydrophobic properties of a set of decahydroquinoline analogs, a predictive QSAR model can be developed. nih.gov This model can then be used to virtually screen a library of yet-to-be-synthesized compounds and prioritize those with the highest predicted activity for synthesis and experimental evaluation.

The table below outlines how various computational methods can be applied to the rational design of this compound-based ligands.

Computational MethodApplication in Drug DesignRelevance to this compound
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.To identify the likely binding site (orthosteric or allosteric) and key interactions of the compound with nAChR subtypes. mdpi.comnih.govnih.govresearchgate.net
3D-QSAR (CoMFA/CoMSIA) Relates the 3D properties of molecules to their biological activity.To build a predictive model for the affinity of new decahydroquinoline analogs and to generate contour maps that guide structural modifications. nih.gov
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups necessary for biological activity.To create a pharmacophore model based on known active decahydroquinoline ligands that can be used to search for novel scaffolds.
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system.To assess the stability of the ligand-receptor complex and to understand the dynamic nature of their interaction.
Virtual Screening Computationally screens large libraries of compounds to identify potential hits.To identify novel decahydroquinoline derivatives or other scaffolds that fit a pharmacophore model derived from this compound. mdpi.com

The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for modern drug discovery. By applying these integrated approaches to the this compound scaffold, it will be possible to rationally design the next generation of nAChR modulators with optimized pharmacological profiles.

Exploration of Decahydroquinoline as a Privileged Scaffold in New Chemical Space

The decahydroquinoline ring system represents a "privileged scaffold" in medicinal chemistry. hebmu.edu.cn This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The rigid, three-dimensional structure of the decahydroquinoline core provides a fixed orientation for its substituents, which can lead to specific and potent interactions with protein targets. This makes it an excellent starting point for the exploration of new chemical space and the discovery of novel therapeutic agents. nih.govnih.govresearchgate.net

The utility of the decahydroquinoline scaffold is validated by its presence in a number of natural products with significant biological activity. For example, certain poison frog alkaloids with a decahydroquinoline core have been shown to be potent modulators of nicotinic acetylcholine (B1216132) receptors. nih.govmdpi.com This natural precedent underscores the potential of this scaffold for the development of new drugs targeting the central nervous system. nih.govnih.gov

Future research will likely involve the creation of diverse libraries of decahydroquinoline derivatives to explore new areas of chemical space. By systematically varying the substituents on the decahydroquinoline ring and exploring different linkage chemistries, it may be possible to identify compounds with novel biological activities. The synthetic methodologies discussed in section 6.2 will be instrumental in this effort.

The table below highlights some examples of biologically active compounds containing a quinoline (B57606) or related heterocyclic scaffold, illustrating the concept of a privileged structure. nih.goveurekaselect.com

Compound ClassCore ScaffoldBiological Activity
Quinine (B1679958) QuinolineAntimalarial
Ciprofloxacin QuinolineAntibacterial
Lenvatinib QuinolineAnticancer (Tyrosine Kinase Inhibitor)
Decahydroquinoline Alkaloids DecahydroquinolinenAChR Blockers nih.govmdpi.com
Aporphines Aporphine (related to quinoline)CNS-active (dopamine and serotonin (B10506) receptor modulation) nih.gov

By leveraging the privileged nature of the decahydroquinoline scaffold, researchers can increase the probability of discovering new bioactive molecules. The exploration of this chemical space around this compound could lead to the identification of compounds with therapeutic potential for a wide range of diseases.

Elucidation of Broader Mechanistic Pathways in Relevant Biological Systems

A deeper understanding of the molecular mechanisms by which this compound and its analogs interact with biological systems is a critical area for future research. Given the known activity of related decahydroquinoline alkaloids, the most likely target is the family of nicotinic acetylcholine receptors (nAChRs). nih.govnih.govmdpi.com However, the precise nature of this interaction and the downstream consequences of receptor modulation remain to be fully elucidated.

Decahydroquinolines have been shown to act as noncompetitive blockers of nAChRs, which suggests that they bind to an allosteric site rather than the orthosteric site where acetylcholine binds. nih.govchemrxiv.orgnih.gov Future studies should aim to identify the specific allosteric binding pocket for this compound on different nAChR subtypes. This could be achieved through a combination of photoaffinity labeling, site-directed mutagenesis, and high-resolution structural biology techniques such as cryo-electron microscopy.

Beyond direct receptor binding, it is also important to investigate the broader mechanistic pathways that are affected by this compound. For example, modulation of nAChRs can have profound effects on neurotransmitter release, synaptic plasticity, and gene expression. frontiersin.org Techniques such as patch-clamp electrophysiology can be used to study the effects of this compound on ion channel function in real-time. mdpi.com Furthermore, cell-based assays can be employed to investigate the downstream signaling cascades that are activated or inhibited upon receptor modulation.

A comprehensive understanding of these mechanistic pathways is essential for the development of safe and effective drugs. By elucidating how this compound exerts its effects at the molecular, cellular, and systems levels, researchers can better predict its therapeutic potential and potential side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-pyridinylmethyl)decahydroquinoline, and how is structural confirmation achieved?

  • Methodology : Synthesis typically involves multi-step reactions, such as reductive amination between decahydroquinoline derivatives and pyridine-containing aldehydes under inert atmospheres. For example, intermediates may undergo cyclization in the presence of catalysts like Pd/C or Raney Ni .
  • Structural confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are critical. Purity is validated via High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) .

Q. What key chemical properties influence its reactivity in biological or catalytic systems?

  • Critical properties :

  • Lipophilicity : LogP values (measured via shake-flask method) determine membrane permeability in pharmacological studies.
  • Stereochemical stability : Chiral centers in the decahydroquinoline scaffold may racemize under acidic conditions; monitored via polarimetry or chiral HPLC .
  • Basicity : pKa values (determined by potentiometric titration) affect binding to biological targets like ion channels .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during scale-up synthesis?

  • Experimental design :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, toluene at 80°C with 5 mol% Pd/C increases yield by 20% compared to THF .
  • In-line monitoring : Use FTIR or ReactIR to track reaction progress and minimize byproducts like N-oxide derivatives .

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Contradiction analysis :

  • Impurity identification : Compare HRMS data with PubChem databases to detect trace byproducts (e.g., demethylated analogs) .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can distinguish conformational isomers in the decahydroquinoline ring .
  • Computational validation : Density Functional Theory (DFT) simulations (using Gaussian 09) predict chemical shifts, aiding peak assignment .

Q. What methodologies are used to evaluate its biological activity in neuropharmacology?

  • Approaches :

  • In vitro assays : Radioligand binding studies (e.g., α4β2 nicotinic acetylcholine receptor inhibition) with IC₅₀ values calculated via nonlinear regression .
  • In silico docking : Molecular dynamics simulations (AutoDock Vina) predict binding modes to receptors, guiding SAR modifications .

Q. How to profile and quantify impurities in bulk samples?

  • Analytical workflow :

  • LC-MS/MS : Quantify impurities at <0.1% levels using a C18 column and electrospray ionization .
  • Isolation via prep-HPLC : Collect impurities for standalone characterization (e.g., ¹H NMR in DMSO-d₆) .

Q. What computational tools are effective for studying its interactions with enzymes?

  • Tools :

  • Molecular Dynamics (MD) : GROMACS simulations (50 ns trajectories) assess stability of ligand-enzyme complexes .
  • QM/MM hybrid models : Analyze electron transfer mechanisms in catalytic systems (e.g., cytochrome P450 interactions) .

Q. How to isolate and characterize stereoisomers of this compound?

  • Stereochemical resolution :

  • Chiral chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) for baseline separation .
  • X-ray crystallography : Confirm absolute configuration of isolated isomers (e.g., Cu-Kα radiation, SHELXL refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.